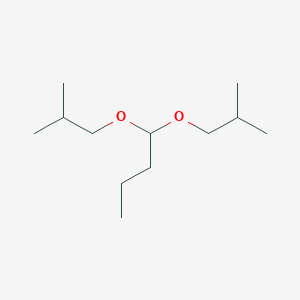
1,1-Diisobutoxy-butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diisobutoxy-butane is a chemical compound with the molecular formula C12H26O2. It is commonly used as a solvent in various chemical reactions and is known for its ability to dissolve a wide range of organic compounds. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1,1-Diisobutoxy-butane is not well understood. However, it is believed to act as a non-polar solvent, dissolving organic compounds through van der Waals forces and other non-polar interactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,1-Diisobutoxy-butane. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1-Diisobutoxy-butane as a solvent in lab experiments is its ability to dissolve a wide range of organic compounds. It is also relatively non-toxic and has a low boiling point, which makes it easy to remove from reaction mixtures. However, its main limitation is its high cost compared to other solvents.
Orientations Futures
There are several potential future directions for the use of 1,1-Diisobutoxy-butane in scientific research. One area of interest is in the development of new polymers and resins for use in various applications. Another potential area of research is in the synthesis of new organic compounds that are sensitive to water and other polar solvents. Additionally, there is potential for the use of 1,1-Diisobutoxy-butane in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 1,1-Diisobutoxy-butane involves the reaction of isobutanol with butyl chloride in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through an SN2 mechanism, resulting in the formation of 1,1-Diisobutoxy-butane as the main product.
Applications De Recherche Scientifique
1,1-Diisobutoxy-butane has been extensively used in scientific research as a solvent for various organic compounds. It is particularly useful in the synthesis of organic compounds that are sensitive to water and other polar solvents. This compound has also been used in the preparation of various polymers and resins.
Propriétés
Numéro CAS |
13002-16-9 |
|---|---|
Nom du produit |
1,1-Diisobutoxy-butane |
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
1,1-bis(2-methylpropoxy)butane |
InChI |
InChI=1S/C12H26O2/c1-6-7-12(13-8-10(2)3)14-9-11(4)5/h10-12H,6-9H2,1-5H3 |
Clé InChI |
UAPNJCMKUJQPBK-UHFFFAOYSA-N |
SMILES |
CCCC(OCC(C)C)OCC(C)C |
SMILES canonique |
CCCC(OCC(C)C)OCC(C)C |
Synonymes |
1,1-Diisobutoxybutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





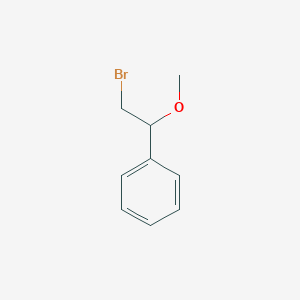
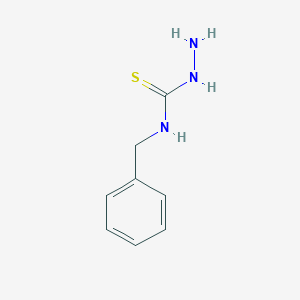
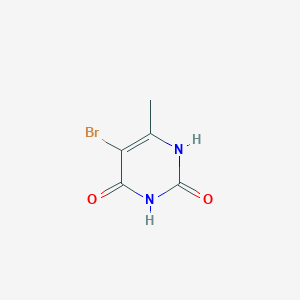

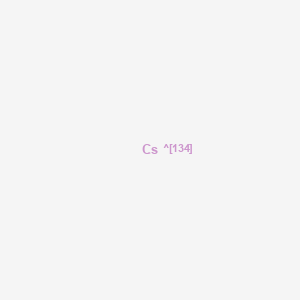
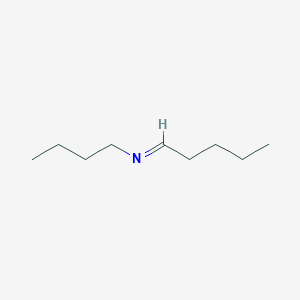
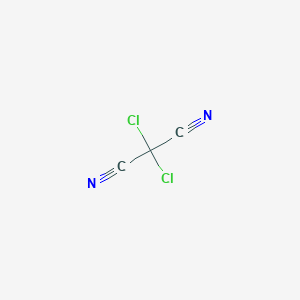
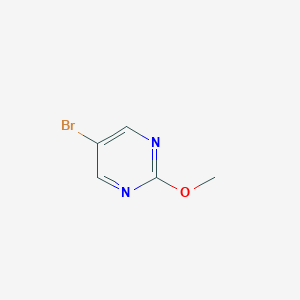
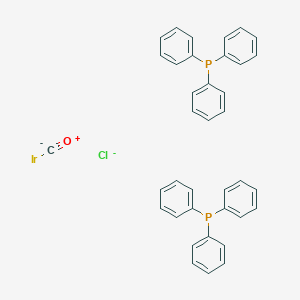
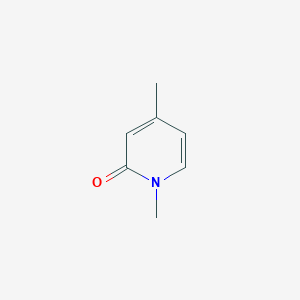
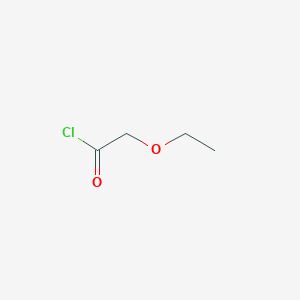
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)